

Methyl 4-(4-methoxybenzoyl)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-(4-methoxybenzoyl)benzoate

Cat. No.: B107407

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and available biological information for **Methyl 4-(4-methoxybenzoyl)benzoate**. This document is intended to serve as a valuable resource for professionals in research and development, offering a consolidated source of technical data and methodologies.

Core Physicochemical Properties

Methyl 4-(4-methoxybenzoyl)benzoate is a benzophenone derivative characterized by a methoxy group and a methyl ester functionality. These features contribute to its specific chemical and physical properties. While comprehensive experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known and calculated physicochemical properties.

Property	Value	Source
CAS Number	71616-84-7	[1]
Molecular Formula	C ₁₆ H ₁₄ O ₄	Calculated
Molecular Weight	270.28 g/mol	Merck
Boiling Point	424.2 ± 30.0 °C at 760 mmHg	ChemSrc
Density	1.2 ± 0.1 g/cm ³	ChemSrc
Melting Point	Not available	
Solubility	Not available	
Purity	Commercially available at 95.0%	[1]

Note: Experimental data for melting point and solubility are not readily available in the cited literature. Spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this specific compound have not been found in the public domain.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of **Methyl 4-(4-methoxybenzoyl)benzoate** is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. A plausible route for the synthesis of the target compound is the acylation of anisole with methyl 4-(chloroformyl)benzoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

- Anisole
- Methyl 4-(chloroformyl)benzoate
- Anhydrous aluminum chloride (AlCl₃)

- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the evolving HCl gas.
- **Reagent Charging:** To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
- **Addition of Acyl Chloride:** Dissolve methyl 4-(chloroformyl)benzoate (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl_3 suspension while maintaining the temperature between 0-5 °C.
- **Addition of Anisole:** After the addition of the acyl chloride is complete, add anisole (1 to 1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at 0-5 °C.
- **Reaction Progression:** After the addition of anisole, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC). Gentle heating may be required to drive the reaction to completion.

- **Work-up:** Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a dilute HCl solution. This will hydrolyze the aluminum complexes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Potential Biological Activity

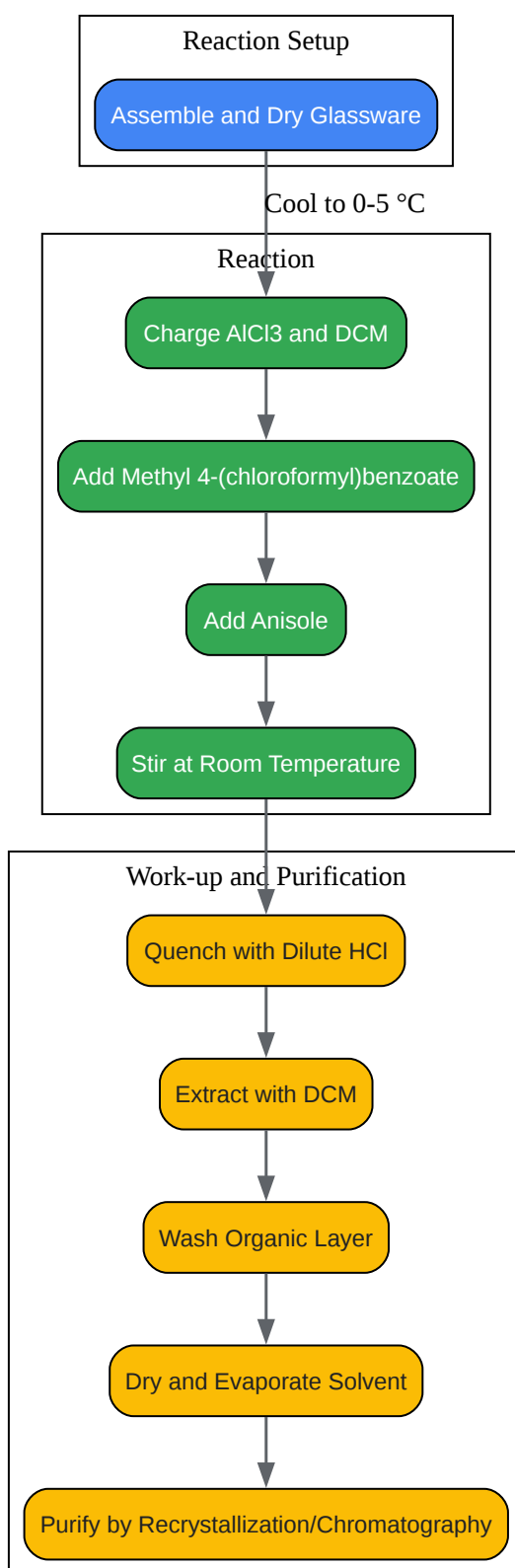
As of the latest literature review, no specific studies on the biological activity or signaling pathways of **Methyl 4-(4-methoxybenzoyl)benzoate** have been reported. However, the benzophenone scaffold and its derivatives are known to exhibit a wide range of biological activities.

For context, a study on a series of 4-substituted methoxybenzoyl-aryl-thiazoles, which share the methoxybenzoyl moiety, identified them as novel anticancer agents.^[2] These compounds were found to exert their antiproliferative activity through the inhibition of tubulin polymerization.^[2] Another study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates reported antimicrobial activity, particularly against *Mycobacterium tuberculosis*.^[3]

It is important to emphasize that these findings are for structurally related but distinct molecules. The biological profile of **Methyl 4-(4-methoxybenzoyl)benzoate** remains to be elucidated through dedicated experimental evaluation. No specific signaling pathways have been described for this compound.

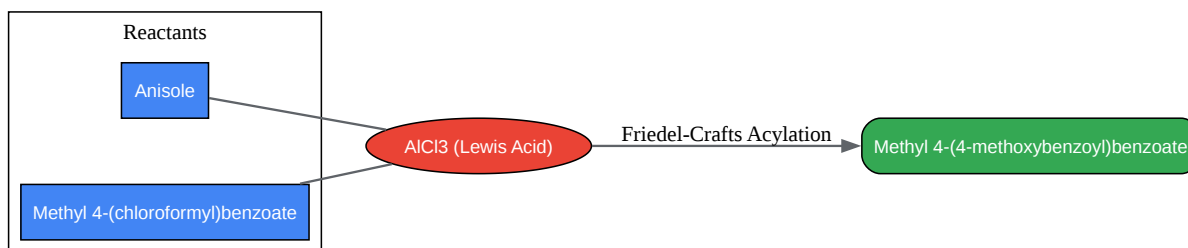
Visualizations

To aid in the understanding of the synthetic process, the following diagrams illustrate the logical workflow and the underlying chemical reaction.



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Caption: Experimental workflow for the synthesis of **Methyl 4-(4-methoxybenzoyl)benzoate**.



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Caption: Logical relationship of reactants and catalyst in the synthesis.

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References

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- To cite this document: BenchChem. [Methyl 4-(4-methoxybenzoyl)benzoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107407#physicochemical-properties-of-methyl-4-4-methoxybenzoyl-benzoate]

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